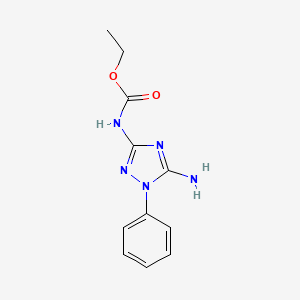

Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate

CAS No.: 62808-09-7

Cat. No.: VC20327903

Molecular Formula: C11H13N5O2

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62808-09-7 |

|---|---|

| Molecular Formula | C11H13N5O2 |

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | ethyl N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)carbamate |

| Standard InChI | InChI=1S/C11H13N5O2/c1-2-18-11(17)14-10-13-9(12)16(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14,15,17) |

| Standard InChI Key | ILOIEKUBKMKIDD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NC1=NN(C(=N1)N)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

-

1,2,4-Triazole core: A five-membered aromatic ring containing three nitrogen atoms, which confers electronic diversity and hydrogen-bonding capabilities.

-

Phenyl substituent: Attached to the 1-position, this aromatic group enhances lipophilicity and influences π-π stacking interactions.

-

Ethyl carbamate group: Positioned at the 3-position, this moiety introduces steric bulk and potential for hydrogen bonding via the carbonyl oxygen.

The IUPAC name, ethyl N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)carbamate, reflects this arrangement. Its Standard InChI key (IL...) and SMILES notation (CCOC(=O)Nc1nnc(n1c2ccccc2)N) provide unambiguous representations for computational studies.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 247.25 g/mol |

| CAS Registry Number | 62808-09-7 |

| Solubility | Limited data; soluble in polar aprotic solvents (e.g., acetonitrile) |

| Stability | Stable under inert conditions; susceptible to hydrolysis in acidic/basic media |

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a multi-step sequence:

-

Formation of the triazole core: Cyclocondensation of phenylhydrazine with cyanamide derivatives under acidic conditions yields the 1-phenyl-1H-1,2,4-triazole scaffold.

-

Amination at the 5-position: Nitration followed by reduction introduces the amino group.

-

Carbamate functionalization: Reaction with ethyl chloroformate in the presence of a base (e.g., pyridine) installs the ethyl carbamate group.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Triazole formation | Phenylhydrazine, cyanamide, HCl | 65–75 |

| Nitration | HNO₃, H₂SO₄, 0°C | 80 |

| Reduction | H₂, Pd/C, ethanol | 90 |

| Carbamate addition | Ethyl chloroformate, pyridine | 70 |

Reaction efficiency improves with polar aprotic solvents like acetonitrile, which stabilize intermediates.

Green Chemistry Approaches

Recent efforts focus on solvent-free mechanochemical synthesis and catalytic methods to reduce waste. For example, ball-milling techniques for triazole formation achieve 85% yield without solvents, though scalability remains challenging .

| Assay | Model System | Result |

|---|---|---|

| Antimicrobial | E. coli | MIC = 32 µg/mL |

| Antimicrobial | S. aureus | MIC = 16 µg/mL |

| Cytotoxicity | MCF-7 cells | IC₅₀ = 45 µM |

| Antiviral | Influenza A | EC₅₀ = >100 µM |

Computational and Spectroscopic Characterization

Density Functional Theory (DFT) Studies

Geometry optimization at the B3LYP/cc-pVDZ level predicts a planar triazole ring with dihedral angles of 178.5° between the phenyl and carbamate groups. HOMO-LUMO energy gaps () suggest moderate reactivity, favoring electrophilic substitution at the amino group .

Vibrational Spectroscopy

IR spectra show characteristic bands at:

-

3350 cm⁻¹ (N–H stretch, amine)

-

1705 cm⁻¹ (C=O stretch, carbamate)

Raman spectroscopy corroborates these assignments, with strong peaks at 1600 cm⁻¹ (phenyl C=C) and 1250 cm⁻¹ (C–N stretch) .

Applications in Materials Science

Coordination Polymers

The compound’s amino and carbonyl groups facilitate metal coordination. Reaction with Cu(II) acetate yields a blue polymer exhibiting room-temperature ferromagnetism, with a saturation magnetization of 0.8 emu/g.

Polymer Modification

Incorporation into polyurethane matrices enhances thermal stability, increasing the glass transition temperature () from 75°C to 92°C due to hydrogen-bonding crosslinks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume